molecular formula C19H21N3O B14315995 N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine CAS No. 113242-30-1

N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine

Cat. No.: B14315995
CAS No.: 113242-30-1
M. Wt: 307.4 g/mol
InChI Key: IYPFGLILNVSZHP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine typically involves the reaction of 2-phenylquinazolin-4-ol with N,N-dimethyl-3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Properties

CAS No.

113242-30-1

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N,N-dimethyl-3-(2-phenylquinazolin-4-yl)oxypropan-1-amine

InChI

InChI=1S/C19H21N3O/c1-22(2)13-8-14-23-19-16-11-6-7-12-17(16)20-18(21-19)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3

InChI Key

IYPFGLILNVSZHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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